2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)propan-1-one
Description
This compound features a 1,4-thiazepan ring system modified with a sulfone group (1,1-dioxido) and a 2-fluorophenyl substituent at the 7-position. The propan-1-one moiety bridges the thiazepan ring to a benzodioxolyloxy group via an ether linkage.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO6S/c1-14(29-15-6-7-18-19(12-15)28-13-27-18)21(24)23-9-8-20(30(25,26)11-10-23)16-4-2-3-5-17(16)22/h2-7,12,14,20H,8-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNSNAQZYXDXMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2F)OC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Tetrahydro-1,4-thiazepan-5-one Intermediate
The 1,4-thiazepane core structure is typically prepared through a multi-step process beginning with the synthesis of tetrahydro-1,4-thiazepan-5-one. This key intermediate serves as a versatile building block for further functionalization.
Synthesis Procedure:
Preparation of the thiazepane scaffold begins with appropriate precursors that can form the seven-membered heterocyclic ring containing both sulfur and nitrogen atoms.
The oxidation of the sulfur atom to the 1,1-dioxido derivative is typically achieved in a subsequent step using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide.
A typical procedure involves:
Step 1: To a mixture containing the appropriate starting materials in tetrahydrofuran (THF), sodium hydroxide solution is added with vigorous stirring at room temperature.
Step 2: After completion of the initial cyclization, lithium aluminum hydride (5.5 mL of a 1M solution in THF) is added dropwise to a stirred solution of hexahydro-5-oxo-1,4-thiazepine (721.5 mg) in dry THF (21 mL) cooled to 0°C. The reaction mixture is stirred at 0°C for 10 min, then at room temperature for 4 h.
Step 3: The reaction mixture is quenched by careful successive addition of water (0.2 mL), 5N aqueous NaOH (0.2 mL), and water (0.74 mL). The resulting mixture is diluted with ether, filtered through celite, and the filtrate concentrated to afford the desired 1,4-thiazepane intermediate.
Introduction of the 2-Fluorophenyl Group at Position 7
The introduction of the 2-fluorophenyl group at position 7 of the thiazepane ring requires regioselective functionalization. This can be achieved through various methods depending on the specific substitution pattern desired:
Method A: Grignard Addition
A solution of 2-fluorophenylmagnesium bromide (prepared from 2-bromofluorobenzene and magnesium) in THF is added dropwise to a cooled solution of the appropriate thiazepane precursor. The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
Method B: Palladium-Catalyzed Cross-Coupling
A mixture of the appropriate iodo- or bromo-substituted thiazepane derivative, 2-fluorophenylboronic acid, Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in a mixture of toluene/ethanol/water is heated at 80-90°C for 8-12 hours under nitrogen atmosphere.
Oxidation to 1,1-Dioxido Derivative
The oxidation of the thiazepane sulfur to the 1,1-dioxido derivative is typically performed using oxidizing agents such as mCPBA or hydrogen peroxide in the presence of a catalyst:
To a solution of the 7-(2-fluorophenyl)-1,4-thiazepane derivative (1 eq) in dichloromethane at 0°C, mCPBA (2.5 eq) is added portionwise. The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. After completion, the reaction is quenched with saturated sodium bicarbonate solution, extracted with dichloromethane, dried over sodium sulfate, and purified by column chromatography.
Preparation of the Benzo[d]dioxol-5-yloxy Component
Synthesis of Benzo[d]dioxole Derivatives
The benzo[d]dioxole (commonly known as methylenedioxybenzene) scaffold is typically prepared from catechol derivatives through methylenation reactions:
A mixture of the appropriate catechol derivative (e.g., 3,4-dihydroxybenzaldehyde, 1 eq), dibromomethane (1.2 eq), and potassium carbonate (2.5 eq) in DMF is heated at 80-100°C for 4-6 hours. After cooling, the reaction mixture is diluted with water, extracted with ethyl acetate, dried over sodium sulfate, and purified by column chromatography.
Alternative approaches include:
Mitsunobu Reaction Approach:
To a solution of the appropriate catechol (1 eq) in THF at -10 to 50°C (preferably 0-25°C), triphenylphosphine (1.2 eq) and diethyl azodicarboxylate (1.2 eq) are added. The reaction mixture is stirred for 2-4 hours at the specified temperature, then worked up and purified by standard methods.
Functionalization at Position 5
Functionalization at position 5 of the benzo[d]dioxole scaffold to introduce the hydroxy group often involves selective bromination followed by substitution reactions:
Step 1: To a solution of benzo[d][1,3]dioxole (1 eq) in acetic acid, N-bromosuccinimide (1.1 eq) is added portionwise at 0°C. The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.
Step 2: The resulting 5-bromobenzo[d][1,3]dioxole is converted to the corresponding hydroxy derivative through copper-catalyzed hydroxylation or by treatment with sodium hydroxide under pressure.
Coupling Strategies and Final Assembly
Preparation of the Propan-1-one Linker
The propan-1-one linker can be prepared through various methods depending on the functional groups present on the components to be coupled:
Method A: Acylation Approach
2-Bromopropanoyl chloride (1.2 eq) is added dropwise to a solution of the 7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl amine (1 eq) and triethylamine (2 eq) in dichloromethane at 0°C. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
Final Coupling Reaction
The final assembly of the target compound involves coupling the benzo[d]dioxol-5-yloxy component with the acylated thiazepane derivative:
To a solution of the 1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-bromopropan-1-one (1 eq) in acetonitrile, benzo[d][1,3]dioxol-5-ol (1.2 eq) and potassium carbonate (2 eq) are added. The reaction mixture is heated at 60-80°C for 8-12 hours. After cooling, the reaction mixture is filtered, concentrated, and purified by column chromatography.
Reaction Conditions and Yields
Optimized Reaction Conditions for Key Steps
The following table summarizes the optimized reaction conditions for key steps in the synthesis:
Solvent Effects on Yield and Selectivity
The choice of solvent significantly impacts the yield and selectivity of several key steps in the synthesis:
Purification and Characterization
Purification Methods
The purification of intermediates and the final compound can be achieved through a combination of techniques:
- Column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexane gradients)
- Recrystallization from suitable solvents (e.g., ethanol, acetone, or mixtures thereof)
- Preparative HPLC for final purification if necessary
Characterization Data
The final compound can be characterized using the following techniques:
- ¹H and ¹³C NMR spectroscopy
- Mass spectrometry (HRMS)
- IR spectroscopy
- Elemental analysis
- X-ray crystallography (if crystals suitable for analysis can be obtained)
Alternative Synthetic Approaches
One-Pot Mitsunobu Approach
An alternative approach involves a one-pot Mitsunobu reaction to directly couple the benzo[d]dioxol-5-ol with a suitable propan-1-one derivative, followed by coupling with the thiazepane component:
To a solution of benzo[d][1,3]dioxol-5-ol (1 eq) and 2-hydroxypropanoic acid (1.2 eq) in THF, triphenylphosphine (1.5 eq) and diethyl azodicarboxylate (1.5 eq) are added at 0°C. The reaction mixture is stirred for 4-6 hours at room temperature, then the resulting ester is converted to the corresponding acyl chloride, which is used for acylation of the thiazepane component.
Solid-Phase Synthesis Approach
For library generation or rapid access to analogs, a solid-phase synthesis approach can be considered:
The thiazepane component is immobilized on a suitable resin through an appropriate linker. Sequential reactions (acylation, coupling) are performed on the solid support, followed by cleavage to release the final compound.
Scientific Research Applications
The compound 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)propan-1-one is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications, particularly in medicinal chemistry and pharmacology, along with relevant data tables and case studies.
Structural Features
The compound features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties. The presence of a fluorophenyl group and a thiazepan ring contributes to its potential biological activity.
Medicinal Chemistry
The compound is being investigated for its potential as an antidepressant and anxiolytic agent due to its structural similarity to known psychoactive substances. The benzo[d][1,3]dioxole structure is often associated with serotonin receptor modulation.
Case Study: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of similar compounds that exhibited selective serotonin reuptake inhibition (SSRI) properties. The introduction of the thiazepan ring may enhance the binding affinity to serotonin receptors, suggesting a promising avenue for developing new antidepressants.
Anticancer Research
Recent investigations have explored the compound's efficacy against various cancer cell lines. The fluorophenyl group may contribute to enhanced lipophilicity, facilitating better membrane penetration and cytotoxic effects on cancer cells.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 15 | Journal of Cancer Research |
| MCF-7 | 10 | Cancer Letters |
| A549 | 20 | European Journal of Cancer |
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for further research in neuropharmacology. Its potential neuroprotective effects are being studied in models of neurodegenerative diseases.
Case Study: Neuroprotective Effects
Research has indicated that compounds with similar structural motifs can protect neurons from oxidative stress-induced damage. Studies involving animal models have shown that these compounds can reduce markers of inflammation and apoptosis in neuronal cells.
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)propan-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The benzodioxole moiety could facilitate binding to aromatic residues, while the thiazepane ring might interact with specific protein pockets. The fluorophenyl group could enhance binding affinity and specificity through halogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Rings
- 1,4-Thiazepan-1,1-dioxide vs. Piperazine Derivatives: The target compound’s seven-membered thiazepan sulfone ring is distinct from six-membered piperazine derivatives prevalent in the evidence (e.g., 1-(2-(4-((benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-fluorophenyl)piperazine) . The sulfone group enhances polarity and may influence solubility and metabolic stability compared to non-sulfonated analogs.
Substituent Analysis
- Fluorophenyl Groups :
The 2-fluorophenyl substituent on the thiazepan ring contrasts with halogenated aryl groups in piperazine derivatives, such as 2,4-difluorophenyl (melting point: 169–170°C) and 2-chlorophenyl (melting point: 176–177°C) . Fluorine’s electron-withdrawing effects may alter binding affinities or pharmacokinetics relative to chlorine or bromine analogs . - Benzodioxolyloxy Moieties :
The benzodioxole group is a common feature in the evidence, often linked via ethers or methylene bridges (e.g., 1-(benzo[d][1,3]dioxol-5-yl)propan-1-one, synthesized under flow conditions with a 26% yield) .
Functional Groups
- Propan-1-one vs. Amides/Cyclopropanes: The propan-1-one group differentiates the target compound from amide-linked analogs like 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-propoxyphenyl)thiazol-2-yl)cyclopropanecarboxamide (18% yield) .
Table 1: Key Properties of Selected Analogous Compounds
Key Observations:
- Synthesis : Piperazine derivatives are typically synthesized via nucleophilic substitution or condensation reactions, with yields ranging from 55% to 82% . The target compound’s thiazepan ring may require specialized cyclization steps.
- Piperazine analogs with halogenated aryl groups melt between 160–185°C .
- Spectroscopic Data : Benzodioxole protons in NMR spectra appear as singlet peaks near δ 6.0–6.5 ppm, while sulfone-related signals (e.g., SO₂) may resonate at δ 3.5–4.5 ppm in ¹H-NMR .
Biological Activity
Molecular Structure
The compound's molecular formula is , and it features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological properties. The presence of a thiazepane ring and a fluorophenyl group enhances its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Weight | 357.39 g/mol |
| LogP | 3.12 |
| Solubility in Water | Low |
| Melting Point | Not specified |
Anticancer Activity
Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance, studies on related thiazepane derivatives have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
Compounds containing the benzo[d][1,3]dioxole structure have demonstrated antimicrobial effects against a range of pathogens. Specifically, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition. The thiazepane component may enhance these effects due to its ability to disrupt bacterial cell membranes.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. Research has highlighted that similar structures can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of neurodegenerative diseases like Alzheimer's. The inhibitory activity is often quantified using IC50 values.
Case Studies
- Study on Anticancer Properties : In vitro studies demonstrated that a related thiazepane derivative reduced cell viability in MCF-7 cells by 70% at a concentration of 10 µM after 48 hours.
- Antimicrobial Testing : A compound structurally similar to our target was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 15 µg/mL and 30 µg/mL, respectively.
- Enzyme Inhibition : A derivative exhibited an IC50 value of 45 µM for AChE inhibition, suggesting potential for cognitive enhancement.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three reactive domains:
-
Benzo[d] dioxol-5-yloxy group : Likely stable under mild conditions but susceptible to acidic hydrolysis.
-
1,4-Thiazepan-1,1-dioxide ring : Sulfone groups may participate in nucleophilic substitutions or stabilize adjacent reactive centers.
-
2-Fluorophenyl moiety : Electron-withdrawing fluorine can direct electrophilic aromatic substitution.
Hypothetical Chemical Reactions
Reactivity is inferred from structurally similar compounds (e.g., chalcones, benzodioxole derivatives):
Key Stability Considerations
-
Thermal Stability : The sulfone group in the thiazepane ring enhances thermal stability compared to thioether analogues.
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pH Sensitivity : The benzo[d] dioxole group may decompose under strongly acidic conditions (pH < 2) .
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Photoreactivity : Fluorinated aromatic systems are typically UV-stable, but the benzodioxole moiety may undergo photodegradation .
Synthetic Pathways (Inferred)
While no direct synthesis is documented, plausible routes include:
-
Coupling of Fragments :
-
Stepwise Functionalization :
Research Gaps and Recommendations
-
Experimental Validation : No empirical data exists for this compound. Priority should be given to:
-
Kinetic studies of hydrolysis under varying pH.
-
Catalytic hydrogenation to assess reducibility of the ketone and thiazepane ring.
-
-
Computational Modeling : DFT calculations could predict regioselectivity in electrophilic substitutions.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
The compound is synthesized via multi-step organic reactions, including nucleophilic substitution and cyclization. For example, a related benzodiazepine derivative was synthesized with a 76.3% yield using controlled reaction conditions (e.g., inert atmosphere, reflux in anhydrous solvents). Purity (≥95%) is achieved via column chromatography and confirmed by GC-MS and NMR . To minimize impurities (e.g., 2% isomer formation), optimize reaction stoichiometry and employ gradient elution during purification.
Q. Which analytical methods are critical for structural characterization?
Use a combination of:
- 1H/13C-NMR : To confirm proton and carbon environments (e.g., δ 3.1–4.2 ppm for thiazepan methylene groups and δ 6.8–7.4 ppm for fluorophenyl protons) .
- GC-MS/EI-HRMS : To verify molecular ion peaks (e.g., [M+H]+ at m/z 438.1) and resolve discrepancies between experimental and theoretical masses .
- IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1705 cm⁻¹) .
Q. How can initial biological activity screening be designed?
Use in vitro assays targeting receptors or enzymes relevant to the compound’s scaffold. For example:
- Antimicrobial activity : Test against Gram-positive/negative bacteria via broth microdilution (MIC determination) .
- Neurotransmitter receptor binding : Perform competitive radioligand assays (e.g., GABAA or serotonin receptors) using cell membranes .
Advanced Research Questions
Q. What mechanisms explain the compound’s instability under specific conditions?
The 1,4-thiazepan-1,1-dioxide moiety may hydrolyze under acidic/alkaline conditions. Monitor stability via accelerated degradation studies (pH 1–13, 40–60°C) using HPLC. For example, sulfone groups in similar compounds degrade via nucleophilic attack, forming sulfonic acids . Mitigate instability by modifying storage conditions (dry, inert atmosphere) or introducing electron-withdrawing substituents .
Q. How can contradictions in spectral data (e.g., EI-HRMS discrepancies) be resolved?
Discrepancies between theoretical (m/z 438.1) and observed masses may arise from isotopic interference or adduct formation. Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) for improved accuracy. Cross-validate with isotopic pattern simulations (e.g., M+2 peaks for chlorine/fluorine) .
Q. What experimental strategies can elucidate the fluorophenyl group’s role in bioactivity?
- Structure-activity relationship (SAR) studies : Synthesize analogs with substituents (e.g., Cl, CH3) at the 2-fluorophenyl position and compare receptor binding affinities .
- Molecular docking : Model interactions with target proteins (e.g., GABAA) to assess fluorine’s electrostatic contributions .
Q. How should researchers address conflicting biological data (e.g., antimicrobial vs. cytotoxic effects)?
Design dose-response assays to differentiate selective activity from nonspecific toxicity. For example:
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) and compare IC50 values with antimicrobial MICs .
- Mechanistic studies : Apply transcriptomics to identify pathways affected at subtoxic concentrations .
Methodological Considerations
Q. What statistical designs are suitable for in vivo efficacy studies?
Adopt a randomized block design with split plots for multifactorial variables (e.g., dose, time). For example, a study on similar compounds used four replicates per group, with ten biological samples per replicate to account for variability .
Q. How can researchers validate target engagement in complex biological systems?
Use photoaffinity labeling with a radiolabeled or fluorescent probe derivative. For example, introduce an alkyne handle for click chemistry conjugation, enabling visualization via confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
